molecular formula C9H10BrNO B13040087 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine

5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine

Cat. No.: B13040087
M. Wt: 228.09 g/mol
InChI Key: PBWUFDLPDBDAJQ-UHFFFAOYSA-N
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Description

5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine is a compound belonging to the benzofuran family. Benzofuran derivatives are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions . Another approach includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using transition-metal catalysis. These methods are designed to maximize yield and minimize side reactions, making them suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.

    Reduction: Reducing agents are used to remove oxygen or add hydrogen to the compound.

    Substitution: Halogenation and other substitution reactions are common, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuran derivatives with hydroxyl or carbonyl groups, while reduction may produce fully saturated benzofuran compounds.

Mechanism of Action

The mechanism of action of 5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine involves its interaction with specific molecular targets and pathways. For instance, benzofuran derivatives have been shown to inhibit certain enzymes and disrupt cellular processes, leading to their biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine is unique due to its specific substitution pattern, which imparts distinct biological and chemical properties. Compared to other benzofuran derivatives, it may exhibit different reactivity and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

5-bromo-7-methyl-2,3-dihydro-1-benzofuran-3-amine

InChI

InChI=1S/C9H10BrNO/c1-5-2-6(10)3-7-8(11)4-12-9(5)7/h2-3,8H,4,11H2,1H3

InChI Key

PBWUFDLPDBDAJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1OCC2N)Br

Origin of Product

United States

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